molecular formula C18H13IO5S B4561046 4-formyl-2-iodo-6-methoxyphenyl 2-naphthalenesulfonate

4-formyl-2-iodo-6-methoxyphenyl 2-naphthalenesulfonate

Cat. No.: B4561046
M. Wt: 468.3 g/mol
InChI Key: CLAAKACELMYQIJ-UHFFFAOYSA-N
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Description

4-formyl-2-iodo-6-methoxyphenyl 2-naphthalenesulfonate is a useful research compound. Its molecular formula is C18H13IO5S and its molecular weight is 468.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.95284 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-Phase Extraction and Detection Techniques

Research on polar benzene- and naphthalenesulfonates in industrial effluents showcases the importance of these compounds in environmental science. A study by Alonso, Castillo, and Barceló (1999) emphasizes their widespread use across multiple industries and their potential environmental impact. The study introduced a solid-phase extraction method using Isolute ENV+ polystyrene divinylbenzene sorbent for enriching benzene- and naphthalenesulfonates from wastewater, followed by a unique ion-pair liquid chromatography and mass spectrometry for detection. This research underlines the environmental relevance and analytical challenges associated with sulfonate compounds, similar in structure to the compound of interest (Alonso, Castillo, & Barceló, 1999).

Synthons for Biologically Active Compounds

Kukovinets et al. (2006) explored naphthalene ozonolysis products as synthons for creating biologically active compounds, highlighting the versatility of naphthalene derivatives in synthesizing aromatic analogs with potential biological activity. This study demonstrates the synthetic utility of naphthalene and its derivatives in developing compounds with potential biological applications, suggesting a similar potential for 4-formyl-2-iodo-6-methoxyphenyl 2-naphthalenesulfonate in drug discovery or material science (Kukovinets et al., 2006).

Energetics and Reactivity of Naphthalene Derivatives

A calorimetric and computational study by Silva, Freitas, and Ribeiro da Silva (2014) on the energetics and reactivity of formyl and methoxy α-naphthalene derivatives provides insight into the thermal properties and reactivity of naphthalene derivatives. This research is relevant for understanding the physical and chemical behavior of this compound, especially in reactions that may exploit its formyl and methoxy groups (Silva, Freitas, & Ribeiro da Silva, 2014).

Chirality Sensing and Molecular Interactions

Research on stereodynamic probes by Bentley and Wolf (2014) showcases the development of molecular systems for chirality sensing, utilizing naphthalene scaffolds. These findings could provide a framework for using this compound in designing molecular probes or sensors, leveraging its structural features for specific interactions or reactivity (Bentley & Wolf, 2014).

Properties

IUPAC Name

(4-formyl-2-iodo-6-methoxyphenyl) naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IO5S/c1-23-17-9-12(11-20)8-16(19)18(17)24-25(21,22)15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAAKACELMYQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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